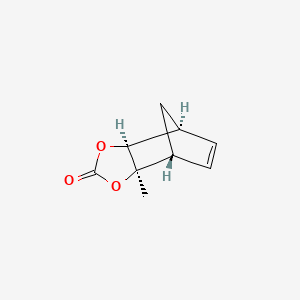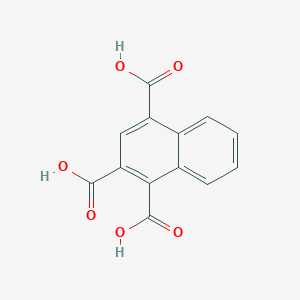![molecular formula C8H9Cl3Si B14681175 Trichloro[(3-methylphenyl)methyl]silane CAS No. 36147-59-8](/img/structure/B14681175.png)
Trichloro[(3-methylphenyl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[(3-methylphenyl)methyl]silane is an organosilicon compound with the chemical formula C8H9Cl3Si. It is a derivative of silane, where the silicon atom is bonded to three chlorine atoms and one (3-methylphenyl)methyl group. This compound is known for its reactivity and is used as a precursor in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro[(3-methylphenyl)methyl]silane can be synthesized through the direct reaction of chloromethylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of chloromethylsilane with 3-methylphenyl compounds in the presence of a copper catalyst at elevated temperatures. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Trichloro[(3-methylphenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.
Reduction: Reduction with alkali metals can produce highly crosslinked polysilane materials.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols (e.g., methanol): For alcoholysis reactions.
Alkali Metals (e.g., sodium): For reduction reactions.
Major Products
Silanols: Formed during hydrolysis.
Alkoxysilanes: Formed during alcoholysis.
Polysilanes: Formed during reduction.
Wissenschaftliche Forschungsanwendungen
Trichloro[(3-methylphenyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The reactivity of trichloro[(3-methylphenyl)methyl]silane is primarily due to the presence of the chlorosilane group. This group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as water or alcohols. The resulting silanol or alkoxysilane products can further react to form stable siloxane bonds, which are crucial in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltrichlorosilane (CH3SiCl3): Similar in structure but with a methyl group instead of a (3-methylphenyl)methyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of a (3-methylphenyl)methyl group.
Trichlorosilane (HSiCl3): Lacks the organic substituent, making it more reactive.
Uniqueness
Trichloro[(3-methylphenyl)methyl]silane is unique due to the presence of the (3-methylphenyl)methyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring stable organosilicon compounds with tailored reactivity.
Eigenschaften
CAS-Nummer |
36147-59-8 |
|---|---|
Molekularformel |
C8H9Cl3Si |
Molekulargewicht |
239.6 g/mol |
IUPAC-Name |
trichloro-[(3-methylphenyl)methyl]silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
UTTMPFJDBFOFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


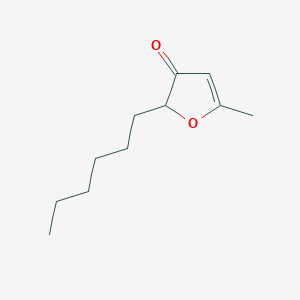

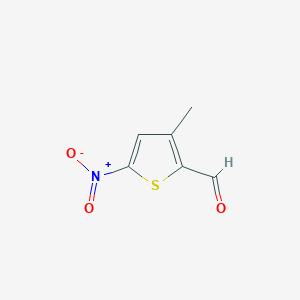

![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
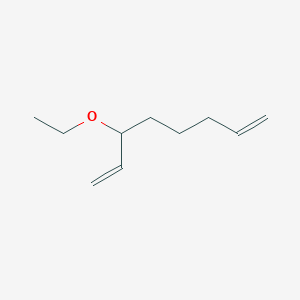
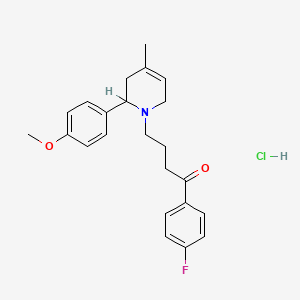

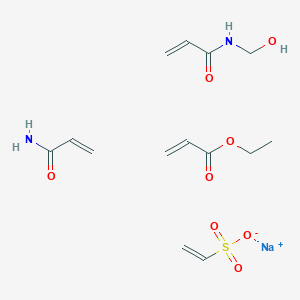
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
